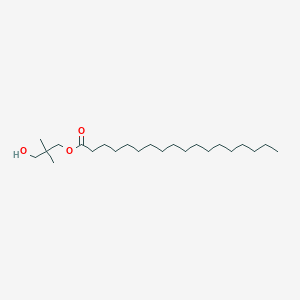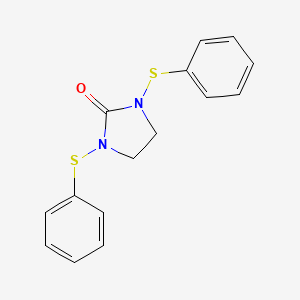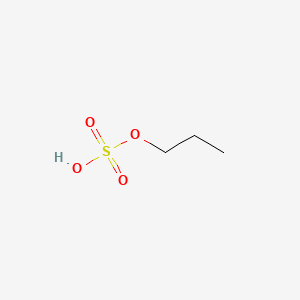
3-Methoxy-4-methyl-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentenone, characterized by a methoxy group at the 3-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-cyclopenten-1-one typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of methyl vinyl ketone to a suitable methoxy-substituted precursor.
Cyclization: The intermediate product undergoes cyclization to form the cyclopentenone ring.
Methylation: The final step involves the methylation of the cyclopentenone ring at the 4-position to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation reactions.
Solvent Selection: Employing solvents like ethanol or methanol to improve reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Scientific Research Applications
3-Methoxy-4-methyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the methyl group at the 4-position.
3-Methyl-2-cyclopenten-1-one: Similar structure but lacks the methoxy group at the 3-position.
2-Cyclopenten-1-one: The parent compound without any substituents.
Uniqueness
3-Methoxy-4-methyl-2-cyclopenten-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
7180-61-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-methoxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(8)4-7(5)9-2/h4-5H,3H2,1-2H3 |
InChI Key |
XPIDVFODBVIXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


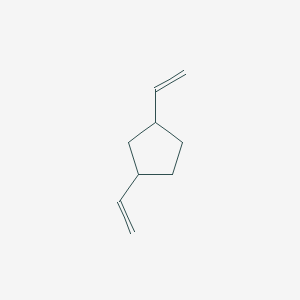
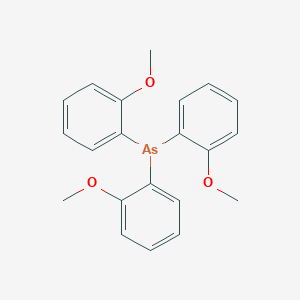
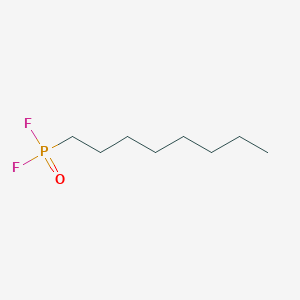
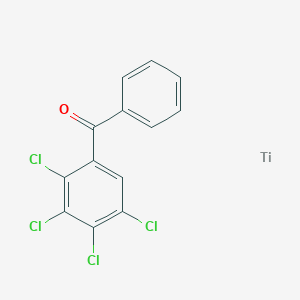

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

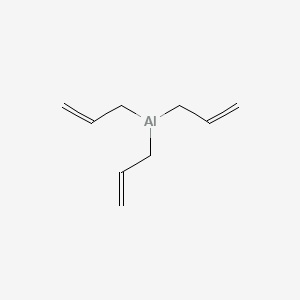
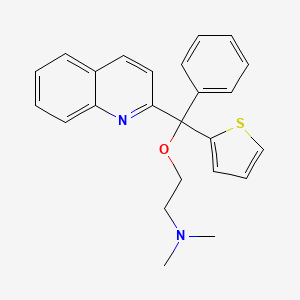
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
